1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile
Description
1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile is a bicyclic organic compound characterized by a fused bicyclo[3.2.2]nonane framework with nitrogen atoms at the 1- and 5-positions and a cyano (-CN) group at the 6-position.
Properties
IUPAC Name |
1,5-diazabicyclo[3.2.2]nonane-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-6-8-7-10-2-1-3-11(8)5-4-10/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVZEJYYMHQPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN(C1)C(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new alkyl groups attached to the nitrogen atoms.
Scientific Research Applications
1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electron pairs. Its bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Key Comparisons:
Insights:
- The carbonitrile group in the target compound distinguishes it from the dimethyl analog () by enabling reactivity such as hydrolysis or nucleophilic addition, whereas methyl groups confer hydrophobicity.
- Compared to the benzo-fused ketone (), the absence of aromatic rings in the target compound reduces conjugation effects but increases flexibility.
Functional Group Analogs: Carbonitrile-Containing Heterocycles
Example: Thiazolo-Pyrimidine Carbonitriles ()
Insights:
- Both compounds feature a cyano group, but the diazabicyclo framework offers distinct steric and electronic environments due to bridgehead nitrogen atoms.
- Thiazolo-pyrimidines () are synthesized via condensation reactions, whereas diazabicyclo systems may require cyclization (e.g., acid-mediated ring closure) .
Bicyclic Systems with Varied Bridge Sizes or Nitrogen Positions
Example: Ionic Liquids and 1,4-Diaza Derivatives
Insights:
Biological Activity
1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile is a bicyclic compound featuring a unique structure that incorporates two nitrogen atoms at the bridgehead positions. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
- Molecular Formula: C₈H₁₇N₃
- Structural Features: The bicyclic framework, characterized by the presence of nitrogen atoms, influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound acts as a nucleophilic catalyst, facilitating chemical reactions that can influence enzyme activity and cellular processes.
Research Findings
- Inhibition of Enzymatic Activity: Studies indicate that this compound can inhibit specific enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
- Cell Proliferation Effects: In vitro studies have shown that this compound can reduce cell proliferation in various cancer cell lines by inducing apoptosis through the disruption of signaling pathways associated with growth factor receptors.
- Antiviral Properties: Preliminary research suggests that the compound exhibits antiviral activity, particularly against certain strains of viruses, though further studies are needed to elucidate the mechanisms involved.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) in vitro. The compound was shown to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Case Study 2: Enzyme Inhibition
Research highlighted in Bioorganic & Medicinal Chemistry Letters reported that this compound effectively inhibited the activity of fibroblast growth factor receptors (FGFRs), which are vital for cell signaling related to growth and differentiation. This inhibition was dose-dependent and exhibited a significant reduction in receptor autophosphorylation.
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
